Home > Products > Screening Compounds P87257 > Levomefolic acid
Levomefolic acid - 31690-09-2

Levomefolic acid

Catalog Number: EVT-273423
CAS Number: 31690-09-2
Molecular Formula: C20H25N7O6
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levomefolic acid, also known as L-5-methyltetrahydrofolate or 5-MTHF, is the biologically active form of folate, a water-soluble B vitamin. [] It plays a crucial role as a cofactor in various metabolic reactions, particularly in one-carbon metabolism. [] Unlike folic acid, the synthetic form of folate, levomefolic acid does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active. [] This difference is significant because folic acid can inhibit DHFR, potentially leading to unwanted consequences. []

Future Directions
  • Investigating the Role of Levomefolic Acid in ADHD-I and ASD: Research suggests a potential link between excessive folic acid intake and an increased risk of ADHD-I and ASD. [] Further studies are needed to determine if levomefolic acid, with its distinct mechanism of action, might mitigate these risks or offer therapeutic benefits.

Folic Acid

    L-Methylfolate

    • Relevance: L-Methylfolate is the active form to which levomefolic acid is converted in the body. [] Both bypass the need for dihydrofolate reductase (DHFR) activation, unlike folic acid. [] This characteristic makes them potentially advantageous in conditions like sickle cell disease, where efficient folate metabolism is crucial. [] (See: )

    Folinic Acid

    • Relevance: Similar to levomefolic acid, folinic acid bypasses DHFR, unlike folic acid. [] This shared characteristic is vital for individuals with DHFR deficiencies or those at risk of DHFR inhibition-related adverse effects. [] Both offer alternative folate sources without potentially impacting DHFR activity. [] (See: )
    Source and Classification

    Levomefolic acid is synthesized in the small intestine from polyglutamylated dietary folate. It accounts for approximately 98% of the folate present in human plasma and is essential for cellular functions such as DNA reproduction and methylation reactions. As a metabolite of folic acid (Vitamin B9), it is classified as a water-soluble vitamin and is recognized for its role in one-carbon metabolism. Levomefolic acid is commercially available as levomefolate calcium, marketed under brands like Metafolin® and Deplin® .

    Synthesis Analysis

    The synthesis of levomefolic acid can occur through enzymatic pathways in the body or via chemical methods in laboratory settings. The primary enzymatic pathway involves the conversion of 5,10-methylenetetrahydrofolate to levomefolic acid by methylenetetrahydrofolate reductase. This process is crucial for recycling homocysteine back to methionine, an important amino acid.

    In laboratory settings, levomefolic acid can be synthesized from tetrahydrofolate through various chemical reactions. One common method involves the reduction of folic acid using reducing agents under controlled conditions to yield levomefolic acid. The synthesis may also include steps to purify the compound, often utilizing crystallization techniques to achieve high purity levels .

    Molecular Structure Analysis

    Levomefolic acid has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is C20H23N7O6C_{20}H_{23}N_{7}O_{6}, and it has a molar mass of approximately 497.525 g/mol. The compound features a pteridine ring structure, which is central to its function in one-carbon metabolism.

    The stereochemistry of levomefolic acid is particularly important; it exists predominantly in the (6S) configuration, which is essential for its biological activity. The structure includes multiple nitrogen atoms that participate in hydrogen bonding, enhancing its solubility and interaction with biological molecules .

    Key Structural Features

    • Pteridine Ring: Central to its activity.
    • Carboxyl Groups: Contribute to solubility and reactivity.
    • Amino Groups: Essential for interaction with enzymes.
    Chemical Reactions Analysis

    Levomefolic acid participates in several critical biochemical reactions:

    • Methylation Reactions: It acts as a methyl donor in the conversion of homocysteine to methionine, catalyzed by vitamin B12-dependent methionine synthase.
    • Synthesis of Tetrahydrofolate: It can be converted into tetrahydrofolate, which serves as a cofactor for various enzymes involved in nucleotide synthesis.
    • Transsulfuration Pathway: Levomefolic acid can also influence the synthesis of cysteine from homocysteine through transsulfuration pathways .

    These reactions are vital for maintaining cellular functions and preventing diseases associated with folate deficiency.

    Mechanism of Action

    The mechanism of action of levomefolic acid primarily revolves around its role as a methyl donor in one-carbon metabolism. It facilitates the transfer of methyl groups necessary for synthesizing nucleotides and amino acids. The key steps include:

    1. Transport Across Cell Membranes: Levomefolic acid crosses cellular membranes via specific transporters, including the proton-coupled folate transporter.
    2. Methylation Reaction: Once inside the cell, it donates methyl groups to homocysteine, converting it into methionine.
    3. Formation of S-Adenosylmethionine: Methionine can further be converted into S-adenosylmethionine, a universal methyl donor involved in numerous biochemical reactions .

    This mechanism underscores its importance in DNA synthesis and repair processes.

    Physical and Chemical Properties Analysis

    Levomefolic acid exhibits several notable physical and chemical properties:

    • Solubility: It is water-soluble with a solubility of approximately 0.486 mg/mL.
    • pKa Values: The strongest acidic pKa is around 3.48, while the strongest basic pKa is approximately 2.83.
    • Molecular Weight: The average molecular weight is about 497.525 g/mol.
    • Polar Surface Area: The polar surface area measures around 204.14 Ų, indicating good solubility characteristics .

    These properties influence its bioavailability and interaction with biological systems.

    Applications

    Levomefolic acid has several significant applications in healthcare and nutrition:

    • Nutritional Supplementation: It is used as a dietary supplement to mitigate folate deficiency, particularly in populations at risk for vitamin B12 deficiency.
    • Mental Health Treatment: Research indicates that levomefolic acid may enhance the efficacy of antidepressants in patients with major depressive disorder who do not adequately respond to standard treatments .
    • Cardiovascular Health: It plays a role in reducing homocysteine levels, thus potentially lowering cardiovascular disease risk.
    • Cancer Treatment Support: Levomefolic acid has been studied for its potential benefits in conjunction with chemotherapy agents like fluorouracil due to its ability to improve drug efficacy .
    Biochemical Synthesis and Metabolic Pathways

    Enzymatic Conversion from Folic Acid: Role of Dihydrofolate Reductase (DHFR)

    The metabolic activation of synthetic folic acid (pteroylmonoglutamic acid) to biologically active levomefolic acid (5-methyltetrahydrofolate, 5-MTHF) is a tightly regulated, multi-step process requiring specific enzymatic machinery. This conversion begins with the reduction of fully oxidized folic acid to dihydrofolate (DHF) catalyzed by dihydrofolate reductase (DHFR), an NADPH-dependent enzyme. A second reduction step then transforms DHF into tetrahydrofolate (THF), the fundamental reduced folate cofactor [1] [9].

    The DHFR-catalyzed reduction represents a critical rate-limiting bottleneck in folate metabolism. Human DHFR exhibits relatively low activity and is easily saturated, particularly at high folic acid concentrations (>200 µg). This saturation leads to the accumulation of unmetabolized folic acid (UMFA) in the systemic circulation – a phenomenon absent with natural dietary folates or supplemental levomefolic acid [2] [9]. UMFA poses significant metabolic concerns as it can competitively inhibit folate transporters (e.g., Reduced Folate Carrier - RFC, Proton-Coupled Folate Transporter - PCFT) and intracellular enzymes, potentially disrupting normal folate distribution and utilization [2] [4]. Genetic polymorphisms in the DHFR gene (e.g., a 19-base pair deletion in intron 1) can further impair enzymatic efficiency, exacerbating UMFA accumulation and reducing the generation of active 5-MTHF, particularly under conditions of high folic acid intake [9].

    Table 1: Key Steps and Characteristics in the Enzymatic Conversion of Folic Acid to Levomefolic Acid

    SubstrateEnzymeProductCofactorSignificance
    Folic Acid (Oxidized)Dihydrofolate Reductase (DHFR)Dihydrofolate (DHF)NADPHRate-limiting step, prone to saturation
    Dihydrofolate (DHF)Dihydrofolate Reductase (DHFR)Tetrahydrofolate (THF)NADPHGenerates the core reduced folate acceptor
    Tetrahydrofolate (THF)Serine Hydroxymethyltransferase (SHMT)5,10-Methylenetetrahydrofolate (5,10-MTHF)SerineEntry point for one-carbon units
    5,10-Methylenetetrahydrofolate (5,10-MTHF)Methylenetetrahydrofolate Reductase (MTHFR)Levomefolic Acid (5-MTHF)FAD, NADPHIrreversible generation of the biologically active form

    Methylenetetrahydrofolate Reductase (MTHFR)-Dependent Generation from 5,10-Methylenetetrahydrofolate

    The definitive synthesis of levomefolic acid occurs via the irreversible reduction of 5,10-methylenetetrahydrofolate (5,10-MTHF), catalyzed by the flavoprotein methylenetetrahydrofolate reductase (MTHFR). This enzyme utilizes FAD as a prosthetic group and NADPH as the electron donor [1] [9] [10]. The reaction commits one-carbon units towards the homocysteine remethylation pathway and the generation of the universal methyl donor S-adenosylmethionine (SAM), rather than towards nucleotide synthesis (purines and thymidylate) [10].

    MTHFR activity is profoundly influenced by common genetic polymorphisms. The c.677C>T (rs1801133, Ala222Val) polymorphism is particularly significant. This variant results in a thermolabile enzyme with reduced specific activity – approximately 55-70% efficiency in heterozygotes and only about 30% residual activity in homozygotes (TT genotype) [2] [5] [10]. The global prevalence of the homozygous TT genotype is estimated at 10-32% depending on ethnicity and geography. The c.1298A>C (rs1801131, Glu429Ala) polymorphism also reduces enzyme activity, particularly when co-inherited with the 677T allele (compound heterozygosity) [5] [10]. These polymorphisms lead to elevated plasma homocysteine (hyperhomocysteinemia) and reduced levels of circulating 5-MTHF, especially under conditions of suboptimal folate intake [5] [10]. Importantly, levomefolic acid bypasses this enzymatic step entirely, making it the critical therapeutic form for individuals with MTHFR polymorphisms [2] [5]. Furthermore, 5-MTHF exhibits superior chemical stability compared to THF or 5,10-MTHF, which are highly susceptible to oxidative degradation in plasma and tissues [4].

    Table 2: Impact of MTHFR Polymorphisms on Levomefolic Acid Generation and Metabolism

    MTHFR PolymorphismGenotypeEnzyme Activity (% of Wild Type)Effect on Plasma 5-MTHFEffect on Plasma HomocysteinePrevalence Estimate
    c.677C>T (rs1801133)CC (Wild type)100%NormalNormal~50-60% (varies)
    CT (Heterozygous)55-70%Reduced (~30%)Increased (~20%)~30-40%
    TT (Homozygous)~30%Significantly Reduced (~50-70%)Significantly Increased (≥20-40%)~10-15%
    c.1298A>C (rs1801131)AA (Wild type)100%NormalNormal~40-50%
    AC (Heterozygous)~80%Mildly ReducedMildly Increased~30-40%
    CC (Homozygous)~60%Moderately ReducedModerately Increased~10-20%
    Compound Heterozygote677CT / 1298ACMarkedly ReducedSignificantly ReducedSignificantly Increased~5-15%

    Tissue-Specific Polyglutamylation and Cellular Retention Mechanisms

    Following cellular uptake via specific transporters (RFC, PCFT, FRα), levomefolic acid undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). This process sequentially adds 2-8 glutamate residues via γ-peptide bonds to the terminal glutamate of the folate molecule [3] [9]. Polyglutamylation serves two critical biological functions:

    • Cellular Retention: Polyglutamated folates (e.g., 5-MTHF-Glu~n~ where n=2-8) exhibit dramatically reduced membrane permeability compared to monoglutamates. This effectively traps folates within cells, preventing passive diffusion and efflux, thereby maintaining high intracellular folate concentrations necessary for cofactor function [3] [9].
    • Enhanced Metabolic Efficiency: Polyglutamate forms are the preferred substrates for most folate-dependent enzymes. The polyglutamate tail increases binding affinity (lower K~m~) for enzymes like methionine synthase (MS), thymidylate synthase (TS), and methylenetetrahydrofolate dehydrogenase (MTHFD1), by facilitating stronger interactions with the enzyme active sites compared to monoglutamates [9].

    Tissue-specific expression patterns of FPGS and its opposing enzyme, γ-glutamyl hydrolase (GGH), which hydrolyzes polyglutamate tails, determine the predominant chain length and folate retention capacity in different organs. Tissues with high rates of cell proliferation (bone marrow, intestinal mucosa, liver) and high methylation demand (liver, brain) typically exhibit longer polyglutamate chains (n=5-8) and higher total folate concentrations [3] [9]. The liver acts as the primary folate storage organ, containing millimolar concentrations of predominantly pentaglutamyl folates. Within cells, polyglutamated 5-MTHF is compartmentalized, with significant pools in the cytoplasm for amino acid metabolism and one-carbon transfer, and within mitochondria for formate production and specific mitochondrial protein synthesis [4] [9].

    Table 3: Polyglutamate Chain Length Distribution and Functional Significance in Key Tissues

    Tissue/OrganPredominant Polyglutamate Chain Length (n)Key Folate-Dependent ProcessesFunctional Significance of Polyglutamylation
    Livern=5-8 (Pentaglutamate predominates)Methionine regeneration (MS), SAM synthesis, Purine synthesis, Formate productionMajor storage organ; Critical for methylation reactions & nucleotide precursors; High retention via long chains
    Bone Marrown=5-7Thymidylate synthesis (TS), Purine synthesis (GART, AICARFT)Essential for DNA synthesis in erythropoiesis & leukopoiesis; Rapidly dividing cells require high folate retention
    Brain/CNSn=3-6Methionine regeneration (MS), SAM synthesis, Neurotransmitter synthesis (serotonin, dopamine, norepinephrine)Critical for methylation of neurotransmitters, phospholipids, myelin; 5-MTHF crosses BBB efficiently via FRα/RFC
    Intestinal Mucosan=4-6DNA synthesis (TS, Purines), Amino acid metabolism (Serine/Glycine interconversion)Rapidly renewing tissue; High demand for nucleotide synthesis; Retention crucial despite luminal folate loss
    Kidneyn=3-5Folate salvage & excretion, Homocysteine filtrationInvolved in reabsorption & processing of folates; Shorter chains may facilitate handling

    Interplay with Homocysteine Remethylation: Methionine Synthase (MS) and Vitamin B12 Cofactor Dynamics

    Levomefolic acid serves as the primary methyl donor in the remethylation of homocysteine to methionine, a reaction fundamental to methionine conservation, SAM production, and epigenetic regulation. This reaction is catalyzed by methionine synthase (MS), a cytosolic enzyme absolutely dependent on its vitamin B12 (cobalamin) cofactor in the form of methylcobalamin (MeCbl) [1] [6] [10]. The reaction proceeds as follows:

    • Methyl Transfer: 5-MTHF donates its methyl group to the methylcobalamin (MeCbl) cofactor bound to MS, generating THF and Cob(I)alamin.
    • Methionine Synthesis: The methyl group is then transferred from MeCbl to homocysteine, forming methionine and regenerating Cob(I)alamin [6] [10].

    The regeneration of the functional MeCbl state requires the auxiliary enzyme methionine synthase reductase (MTRR). MTRR uses S-adenosylmethionine (SAM) as a methyl donor to re-methylate Cob(I)alamin if it becomes oxidized to Cob(II)alamin, thereby maintaining MS activity [10]. This intricate mechanism highlights the absolute interdependence of folate (specifically 5-MTHF), vitamin B12, and methionine/homocysteine metabolism – the "methylation cycle" [6] [10].

    Deficiencies in either vitamin B12 or levomefolic acid disrupt this cycle, leading to homocysteine accumulation (hyperhomocysteinemia). However, the biochemical consequences differ:

    • 5-MTHF Deficiency: Directly impairs homocysteine remethylation due to lack of methyl donor, increasing homocysteine and decreasing methionine/SAM.
    • Vitamin B12 Deficiency: Traps folate as 5-MTHF ("methyl trap hypothesis") because MS cannot function to liberate THF. This leads to intracellular folate deficiency (particularly non-methyl THF forms needed for nucleotide synthesis) despite potentially normal or elevated plasma folate levels, alongside hyperhomocysteinemia [7] [10]. Supplementation with levomefolic acid effectively bypasses the methyl trap in B12 deficiency by providing the methyl donor, but it does not correct the neurological damage caused by B12 deficiency itself and can mask the hematological signs (megaloblastic anemia), potentially delaying diagnosis of the underlying B12 deficiency [1] [9]. Stable isotope studies demonstrate that folic acid/levomefolic acid supplementation significantly increases homocysteine remethylation flux rates (by ~59%) and methionine transmethylation rates (by ~20%), effectively lowering plasma homocysteine concentrations [6].

    Table 4: Key Components and Dynamics of Homocysteine Remethylation by Levomefolic Acid

    ComponentRole in Homocysteine RemethylationConsequence of DeficiencyInterdependence
    Levomefolic Acid (5-MTHF)Primary methyl group donor; Substrate for Methionine Synthase (MS)Hyperhomocysteinemia; Reduced methionine & SAM synthesisRequires functional MS & B12; B12 deficiency traps folate as 5-MTHF ("Methyl Trap")
    Vitamin B12 (as Methylcobalamin - MeCbl)Essential cofactor for MS; Direct methyl group carrier from 5-MTHF to HcyHyperhomocysteinemia; Functional intracellular folate deficiency; Neurological damageAbsolutely requires 5-MTHF as methyl donor; Requires MTRR for regeneration
    Methionine Synthase (MS)Catalyzes methyl transfer from 5-MTHF (via MeCbl) to Hcy forming methionineHyperhomocysteinemia; Reduced methionine & SAM; Accumulation of 5-MTHFRequires 5-MTHF and MeCbl; Requires MTRR for activity maintenance
    Methionine Synthase Reductase (MTRR)Regenerates functional MeCbl from oxidized Cob(II)alamin using SAMSecondary MS inactivation; HyperhomocysteinemiaMaintains MS activity; SAM-dependent
    S-Adenosylmethionine (SAM)Universal methyl donor (e.g., for MTRR, DNA methyltransferases); Product of methionine metabolismGlobal hypomethylation (DNA, proteins, lipids, neurotransmitters)End product of the remethylation cycle; Regulator of enzyme activities

    Compounds Mentioned in the Article

    Properties

    CAS Number

    31690-09-2

    Product Name

    Levomefolic acid

    IUPAC Name

    (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

    Molecular Formula

    C20H25N7O6

    Molecular Weight

    459.5 g/mol

    InChI

    InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1

    InChI Key

    ZNOVTXRBGFNYRX-STQMWFEESA-N

    SMILES

    CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

    Solubility

    Approximately 0.3 mg/ml

    Synonyms

    Levomefolinic acid; LMSR; Levomefolinic acid; Metafolin; Nutrifolin; Levomefolate; Bodyfolin;

    Canonical SMILES

    CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

    Isomeric SMILES

    CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.